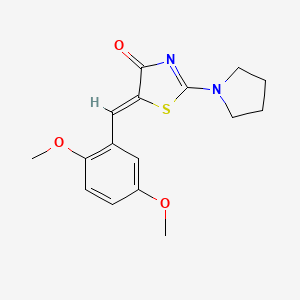

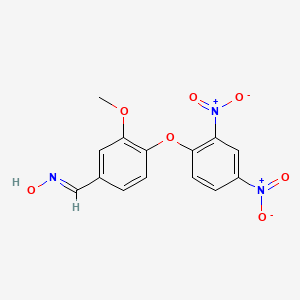

5-(2,5-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,5-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, commonly known as DMPT, is a thiazole derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to enhance the growth and development of animals, as well as its potential as a feed additive for livestock.

Wissenschaftliche Forschungsanwendungen

Optoelectronic and Photochemical Applications

Compounds with structural similarities to 5-(2,5-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, particularly those incorporating thiazolothiazole fluorophores, have shown promise in optoelectronic and photochemical applications. These materials exhibit strong blue fluorescence with high quantum yields and distinctive reversible electrochromism, which can transition from yellow to dark blue at low reduction potentials. Such properties make them attractive for multifunctional optoelectronic devices, electron transfer sensing, and other photochemical applications due to their strong fluorescent emission properties, which can be modulated upon reduction (Woodward et al., 2017).

Antiproliferative and Antimicrobial Properties

Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to the structure of interest, have been explored for their biological activities. These compounds, particularly those with modifications at the 5-substituted-1,3,4-thiadiazole-2-amine core, have shown high DNA protective ability against oxidative damage and strong antimicrobial activity. Notably, certain derivatives exhibited cytotoxicity on cancer cell lines, suggesting potential utility in chemotherapy strategies with minimal cytotoxicity against healthy cells. These findings indicate the potential of such compounds in the development of new therapeutic agents with antiproliferative and antimicrobial properties (Gür et al., 2020).

Antioxidant Applications

Thiazolidinone derivatives, structurally related to the compound , have been synthesized and tested as antioxidants for local base oil. The efficiency of these compounds as antioxidants was assessed through their ability to inhibit the oxidation process, with certain derivatives showing promising results. This application highlights the potential of such compounds in industrial settings, where antioxidant properties are crucial for extending the life of lubricants and other materials (Mohammed et al., 2019).

Molecular Docking Studies and Cancer Protein Targeting

Compounds with the thiazol-4(5H)-one core have been the subject of molecular docking studies, targeting specific cancer proteins. These studies aim to understand the molecular interactions and binding affinities of such compounds with cancer-related targets, providing insights into their potential therapeutic applications. The detailed investigation of molecular structures, electronic properties, and vibrational spectra of these compounds supports their role in developing new anticancer agents (Shanmugapriya et al., 2022).

Eigenschaften

IUPAC Name |

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-20-12-5-6-13(21-2)11(9-12)10-14-15(19)17-16(22-14)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJRRLSLISHTON-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)

![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)

![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)

![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)